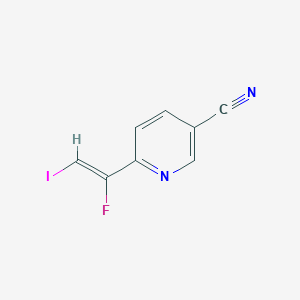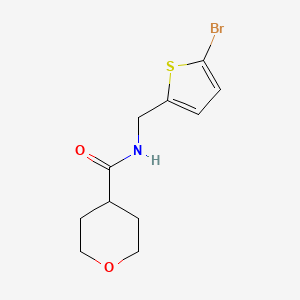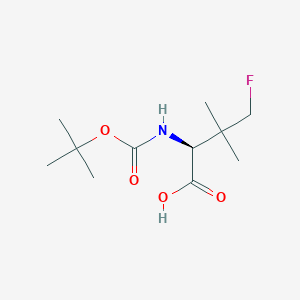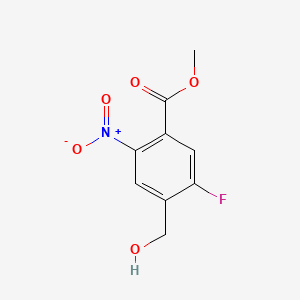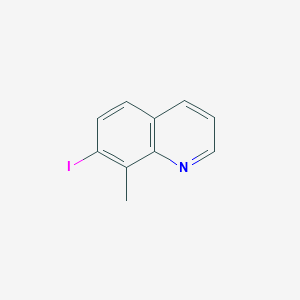![molecular formula C13H10N2 B14895796 5H-dibenzo[d,f][1,3]diazepine](/img/structure/B14895796.png)
5H-dibenzo[d,f][1,3]diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-dibenzo[d,f][1,3]diazepine is a heterocyclic compound that belongs to the class of diazepines It is characterized by a fused ring structure consisting of two benzene rings and a diazepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5H-dibenzo[d,f][1,3]diazepine can be synthesized through several methods. One common synthetic route involves the reaction of biphenyl-2,2’-diamine with an α-amido-α-amino-nitrone . This reaction typically requires specific conditions, such as the presence of a suitable solvent and controlled temperature, to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by utilizing automated systems that control reaction parameters and optimize yield .
Analyse Des Réactions Chimiques
Types of Reactions
5H-dibenzo[d,f][1,3]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often resulting in the formation of different derivatives.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
5H-dibenzo[d,f][1,3]diazepine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5H-dibenzo[d,f][1,3]diazepine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. Its effects are mediated through binding to receptors or interacting with nucleic acids, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-dihydro-5H-dibenzo[d,f][1,3]diazepin-6-one: This compound shares a similar core structure but differs in the presence of a carbonyl group at the 6-position.
5,7-dihydrobenzo[d][1,3]benzodiazepin-6-one: Another related compound with a similar fused ring system but distinct functional groups.
Uniqueness
5H-dibenzo[d,f][1,3]diazepine is unique due to its specific ring structure and the versatility of its chemical reactions.
Propriétés
Formule moléculaire |
C13H10N2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
7H-benzo[d][1,3]benzodiazepine |
InChI |
InChI=1S/C13H10N2/c1-3-7-12-10(5-1)11-6-2-4-8-13(11)15-9-14-12/h1-9H,(H,14,15) |
Clé InChI |
FOXFAVLYBRUMDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14895713.png)
![tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14895726.png)
![dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane](/img/structure/B14895730.png)

